3-Hydrazinylpiperidine hydrochloride
Overview
Description
3-Hydrazinylpiperidine hydrochloride is a chemical compound with the molecular formula C5H14ClN3 It is a derivative of piperidine, a six-membered heterocyclic amine, and hydrazine, a simple diamine
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydrazinylpiperidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of piperidine with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization from an appropriate solvent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Hydrazinylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form piperidine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of hydrazones or azines.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
3-Hydrazinylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydrazinylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The piperidine ring may also contribute to the compound’s biological activity by interacting with receptor sites or other molecular targets.
Comparison with Similar Compounds
3-Hydrazinylpiperidine: A closely related compound with similar chemical properties and applications.
Piperidine derivatives: Various piperidine-based compounds, such as piperidine-4-carboxylic acid and piperidine-3-carboxylic acid, share structural similarities and are used in similar applications.
Uniqueness: 3-Hydrazinylpiperidine hydrochloride is unique due to the presence of both piperidine and hydrazine moieties, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo a wide range of chemical reactions and its diverse applications in scientific research make it a valuable compound in various fields.
Properties
IUPAC Name |
piperidin-3-ylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3.ClH/c6-8-5-2-1-3-7-4-5;/h5,7-8H,1-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKNHLSPLICTGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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